N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
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Description
The compound “N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide” is a complex organic molecule. It contains two phenyl rings, one with two fluorine atoms at the 2 and 4 positions, and the other with a trifluoromethyl group at the 4 position. The two rings are connected by an ethanediamide group, which contains two amide functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the amide groups could lead to the formation of hydrogen bonds, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide groups and the fluorine atoms. The amide groups could participate in various reactions, such as hydrolysis or condensation, while the fluorine atoms could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and lipophilicity, while the amide groups could increase its solubility in water .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is broad-leaved weeds, such as Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp , Geranium spp (Cranesbill), and Laminum spp (Dead nettles) . These plants are often detrimental to crop growth and yield, making them key targets for herbicidal action.
Mode of Action
This compound acts as a contact, selective herbicide . It exerts its herbicidal activity through a bleaching action , which is due to the inhibition of carotenoid biosynthesis . Carotenoids are essential for photosynthesis, and their inhibition leads to the prevention of photosynthesis, ultimately causing plant death .
Biochemical Pathways
The compound interferes with the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for use in photosynthesis. By inhibiting the synthesis of these pigments, the compound disrupts photosynthesis, leading to a lack of energy production and eventual plant death .
Pharmacokinetics
The compound is a synthetic chemical belonging to the group carboxamide . It can be applied both pre-emergence and post-emergence . .
Result of Action
The result of the compound’s action is the death of the targeted broad-leaved weeds . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the compound causes the plants to die, effectively controlling the weed population .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O3/c18-11-5-6-13(12(19)7-11)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQCRAYKKAVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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